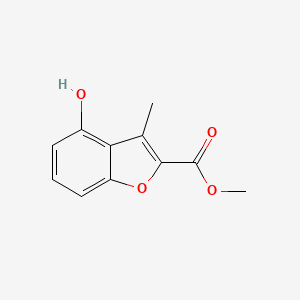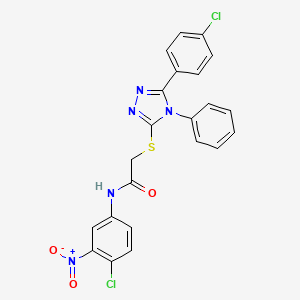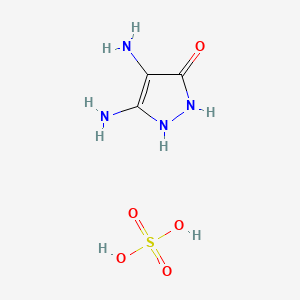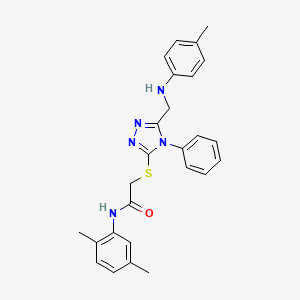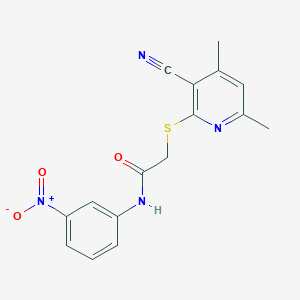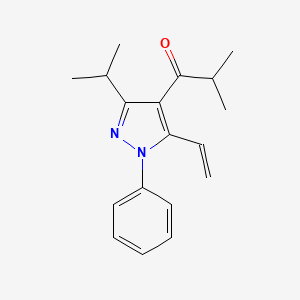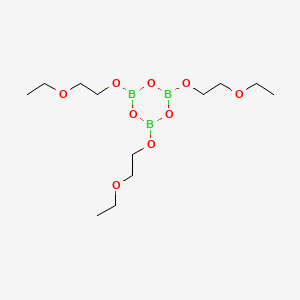
2,4,6-Tris(2-ethoxyethoxy)-1,3,5,2,4,6-trioxatriborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(2-ethoxyethoxy)-1,3,5,2,4,6-trioxatriborinane is a chemical compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it a subject of interest for researchers and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2-ethoxyethoxy)-1,3,5,2,4,6-trioxatriborinane typically involves the sequential substitution of the three chlorides of cyanuric chloride by O-, N-, and S-centered nucleophiles . This process requires specific reaction conditions, including controlled temperature and the use of appropriate solvents to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
2,4,6-Tris(2-ethoxyethoxy)-1,3,5,2,4,6-trioxatriborinane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted triazine compounds.
科学的研究の応用
2,4,6-Tris(2-ethoxyethoxy)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of 2,4,6-Tris(2-ethoxyethoxy)-1,3,5,2,4,6-trioxatriborinane involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to 2,4,6-Tris(2-ethoxyethoxy)-1,3,5,2,4,6-trioxatriborinane include other triazine derivatives such as:
- 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine
- 2,4,6-Tris(triphenyl-3-yl)-1,3,5-triazine
- 2,4,6-Tris(9,9′-spirobifluorene-2-yl)-1,3,5-triazine
Uniqueness
The uniqueness of this compound lies in its specific ethoxyethoxy substituents, which impart distinct chemical and physical properties. These properties make it suitable for specific applications that other triazine derivatives may not be able to fulfill.
特性
CAS番号 |
64583-01-3 |
|---|---|
分子式 |
C12H27B3O9 |
分子量 |
347.8 g/mol |
IUPAC名 |
2,4,6-tris(2-ethoxyethoxy)-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C12H27B3O9/c1-4-16-7-10-19-13-22-14(20-11-8-17-5-2)24-15(23-13)21-12-9-18-6-3/h4-12H2,1-3H3 |
InChIキー |
SMXQLOLZPWVODG-UHFFFAOYSA-N |
正規SMILES |
B1(OB(OB(O1)OCCOCC)OCCOCC)OCCOCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11771166.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine](/img/structure/B11771179.png)
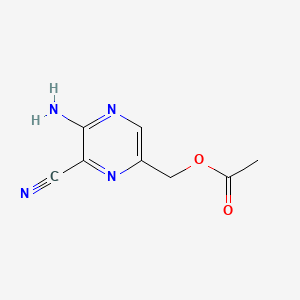
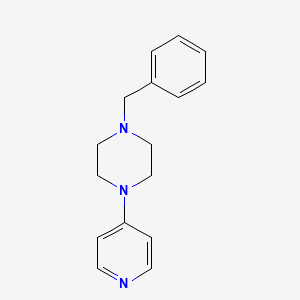
![3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771201.png)

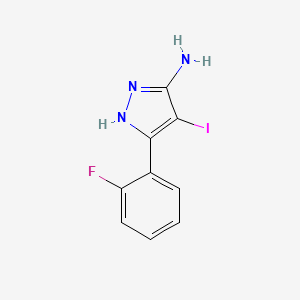
![3-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B11771217.png)
